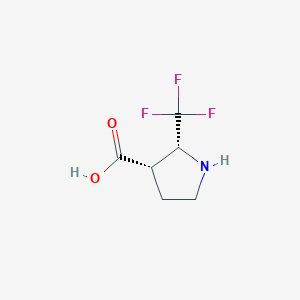

(2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Descripción general

Descripción

(2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound with a unique trifluoromethyl group attached to a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method includes the use of asymmetric synthesis techniques, where chiral catalysts or chiral auxiliaries are employed to achieve the desired enantiomeric purity. For example, the use of chiral ligands in metal-catalyzed reactions can help in obtaining the (2R,3S) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical acid-catalyzed esterification and coupling reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions (H₂SO₄ or HCl) to form methyl esters. For example, the methyl ester derivative of this compound is used as a precursor in drug synthesis.

-

Amidation : Coupling reagents like EDCl or DCC facilitate reactions with amines to produce amides. This is critical for creating peptide-like structures or prodrugs .

Example Reaction Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl (2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylate |

| Amidation | EDCl, HOBt, DIPEA, RT | Corresponding amide derivatives |

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group can undergo decarboxylation. This reaction is less common due to the stabilizing effect of the pyrrolidine ring but has been observed in high-temperature pyrolysis studies .

Functionalization of the Pyrrolidine Ring

The nitrogen in the pyrrolidine ring participates in reactions such as:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

N-Acylation : Forms acylated derivatives using acid chlorides or anhydrides .

Key Catalysts

-

Transition-metal catalysts (e.g., Pd/C) enhance selectivity in hydrogenation or cross-coupling reactions .

Trifluoromethyl Group Reactivity

The CF₃ group is generally inert but can participate in:

-

Nucleophilic Aromatic Substitution : Under strong basic conditions (e.g., KOH/EtOH), though rare due to the stability of the C–F bond .

-

Radical Reactions : Initiated by peroxides or UV light, leading to CF₃ radical intermediates .

Stereochemical Considerations

The (2R,3S) configuration influences reaction outcomes:

-

Diastereoselective Additions : Michael additions to nitroolefins proceed with >95% enantiomeric excess (ee) under organocatalytic conditions .

-

Hydrogenation : Catalytic hydrogenation preserves stereochemistry, critical for synthesizing bioactive molecules .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is utilized in the design and synthesis of pharmaceuticals due to its ability to modulate biological targets effectively. Its trifluoromethyl group enhances lipophilicity and hydrogen bonding capabilities, which are crucial for drug efficacy.

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit key enzymes involved in various metabolic pathways, including reverse transcriptase, which is critical for viral replication, especially in HIV treatment.

Organic Synthesis

(2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid serves as a versatile building block in organic synthesis. It can be transformed into more complex molecules through various chemical reactions:

- Trifluoroacetylation : The compound can undergo trifluoroacetylation reactions, leading to the formation of diverse derivatives with enhanced biological activities .

- Cycloaddition Reactions : It participates in cycloaddition reactions, forming dihydropyrroles and other valuable intermediates.

Biological Studies

In biological research, this compound has been investigated for its interactions with proteins and enzymes:

- Cell Proliferation Studies : In vitro studies demonstrated significant inhibition of cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) at low concentrations (25 µM), indicating potential anti-cancer properties.

- Mechanism of Action : The trifluoromethyl group facilitates binding to enzyme active sites, leading to modulation of enzyme activity and influencing cellular signaling pathways.

Comparison of Biological Activities

| Compound Type | Activity Type | Remarks |

|---|---|---|

| This compound | Enzyme Inhibition | Effective against reverse transcriptase; IC50 values 10–50 µM |

| Trifluoromethylpyridines | Moderate Inhibition | Less effective than pyrrolidine derivatives |

| Trifluoromethylphenyl derivatives | Variable Activity | Dependent on specific substituents |

Synthetic Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Trifluoroacetylation | DMAP catalyst, TFAA | Trifluoroacetylated pyrrolidines |

| Cycloaddition | Reaction with trifluoropropene | Dihydropyrroles |

Reverse Transcriptase Inhibition

A study highlighted the enhanced potency of pyrrolidine derivatives in inhibiting reverse transcriptase compared to non-fluorinated analogs. The presence of the trifluoromethyl group was crucial for the observed interactions with the enzyme's active site.

Cancer Cell Line Studies

In research focused on MDA-MB-231 breast cancer cells, treatment with this compound resulted in reduced migration and invasion capabilities. This suggests its potential as an anti-metastatic agent.

Mecanismo De Acción

The mechanism of action of (2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3S)-2-Trifluoromethyl-pyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

(2R,3S)-2-Trifluoromethyl-pyrrolidine-3-methanol: Contains a hydroxyl group instead of a carboxylic acid.

Uniqueness

(2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

(2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its interactions with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure

The compound features a pyrrolidine ring with a carboxylic acid functional group and a trifluoromethyl substituent. The stereochemistry at the 2nd and 3rd positions contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in sphingolipid metabolism and exosome release in cells. Inhibiting nSMase2 can impact various pathological processes, including neurodegenerative diseases like Alzheimer's disease .

- Receptor Modulation : The trifluoromethyl group enhances the compound's binding affinity to certain receptors, potentially modulating their activity and influencing signaling pathways related to inflammation and pain .

Biological Activity Studies

Numerous studies have investigated the biological activities associated with this compound. Here are some key findings:

Table 1: Summary of Biological Activities

Case Studies

- Alzheimer's Disease Model : A study demonstrated that this compound effectively inhibited nSMase2 in vitro and reduced exosome secretion in vivo in a mouse model of Alzheimer's disease. This study highlighted the compound's potential as a therapeutic agent for neurodegenerative conditions .

- Inflammatory Response : Another investigation focused on the compound's ability to modulate inflammatory responses in cellular models. The results indicated that it could reduce pro-inflammatory cytokine production, suggesting its utility in managing chronic inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves asymmetric synthesis techniques that ensure high enantiomeric purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR) and enhance biological efficacy.

Table 2: Synthetic Routes

Propiedades

IUPAC Name |

(2R,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)4-3(5(11)12)1-2-10-4/h3-4,10H,1-2H2,(H,11,12)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSRLKAYJUJFGW-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@H]1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.